molecular formula C17H24O2 B120969 Falcarindiol CAS No. 225110-25-8

Falcarindiol

Cat. No. B120969
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-YWALDVPYSA-N
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Description

Falcarindiol (FAD) is a natural polyyne compound with a variety of beneficial biological activities. It is widely distributed within the Apiaceae family and has been isolated from sources such as Crithmum maritimum leaves . FAD has been shown to have antitumor properties, promoting cancer cell death by inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR) . It also exhibits antibacterial activities and cytotoxicity against certain cell lines . Additionally, FAD has been found to prevent inflammation and neoplastic transformation in the colon, suggesting a protective effect against colorectal cancer .

Synthesis Analysis

The stereochemistry of falcarindiol has been a subject of study, with reports confirming the absolute configuration as (3R,8S) . The synthesis of related stereochemical configurations has been explored to establish the absolute configuration of FAD . Olefin cross-metathesis has been used as a tool in natural product degradation to understand the stereochemistry of falcarindiol, employing Grubbs' second-generation catalyst for this purpose .

Molecular Structure Analysis

Falcarindiol's molecular structure includes two conjugated triple bonds, which is characteristic of falcarin-type polyacetylenic lipids . The compound's structure has been confirmed through methods such as NMR . The structural diversity of falcarins like falcarindiol in the plant kingdom is vast, and their molecular configurations are linked to their biological activities .

Chemical Reactions Analysis

Falcarindiol's chemical reactions, particularly those contributing to its biological effects, involve the induction of ER stress and apoptosis in cancer cells . The compound interferes with proteasome function, leading to the accumulation of unfolded proteins and induction of ER stress . It also impairs the expression of inducible nitric oxide synthase (iNOS) by inhibiting the activation of key signaling molecules such as IKK and JAK in rat primary astrocytes .

Physical and Chemical Properties Analysis

Falcarindiol's physical and chemical properties are closely related to its biological activities. It is cytotoxic and anti-inflammatory, and it has been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ) and increase the expression of the cholesterol transporter ABCA1 in cells . These properties suggest that falcarindiol may affect lipid metabolism, which could be a common mechanism underlying its anticancer and antidiabetic effects . The compound's ability to prevent neoplastic lesions and its synergistic effect with other cancer drugs like 5-FU and Bortezomib further highlight its potential as a therapeutic agent .

Scientific Research Applications

Anticancer Properties

  • FAD demonstrates specific anticancer effects in breast cancer cells, contributing to cell death via autophagy and endoplasmic reticulum stress (Lu et al., 2017).
  • In colon cancer cells, FAD preferentially induces cell death, mediated by endoplasmic reticulum stress and activation of the unfolded protein response (Jin et al., 2012).

Anti-Inflammatory Effects

  • FAD inhibits inflammation by attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells (Venkatesan et al., 2018).

Effects on Lipid Metabolism

  • FAD activates PPARγ, increasing cholesterol transporter ABCA1 expression in cells, impacting lipid metabolism (Andersen et al., 2020).

Immunomodulatory Activities

  • FAD affects dendritic cell function, showing potential as a therapy for autoimmune or allergic diseases (Mitsui et al., 2010).

Cytoprotective and Chemopreventive Activity

  • FAD induces antioxidant and phase 2 drug-metabolizing enzymes via the Nrf2/ARE pathway, offering cytoprotection against oxidative and electrophilic stress (Ohnuma et al., 2009).
  • It shows a dose-dependent preventive effect on colorectal precancerous lesions by downregulating inflammatory markers (Kobaek-Larsen et al., 2019).

Neurological Effects

  • FAD disrupts the maintenance of neural stem cells and alters the balance between self-renewal and differentiation (Kim et al., 2018).

Antibacterial and Cytotoxic Activities

Impact on Glycogen Synthase Kinase-3β

  • Inhibits glycogen synthase kinase-3β, suggesting potential applications against type-2 diabetes and Alzheimer's disease (Yoshida et al., 2013).

Role in Plant Defense

  • Plays a role in plant defense, being a part of the response to biotic stress (Jeon et al., 2020).

Synthesis and Structural Analysis

  • Research has been conducted on the stereoselective synthesis of falcarindiol, aiding in understanding its chemical properties (Sabitha et al., 2008).

Safety And Hazards

Falcarindiol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Falcarindiol has demonstrated health-promoting properties as anti-cancer and anti-inflammatory agents . It has been shown to reduce the tumour number in rat and mouse models . Therefore, falcarindiol is a promising antipathogenic drug candidate for treating Pseudomonas aeruginosa infections and has potential in cancer chemoprevention .

properties

IUPAC Name

(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNQXNAFCBLLV-YWALDVPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030449
Record name Falcarindiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Falcarindiol

CAS RN

55297-87-5
Record name Falcarindiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
HR Jin, J Zhao, Z Zhang, Y Liao, CZ Wang… - Cell death & …, 2012 - nature.com
Falcarindiol (FAD) is a natural polyyne with various beneficial biological activities. We show here that FAD preferentially kills colon cancer cells but not normal colon epithelial cells. …
Number of citations: 87 www.nature.com
B Garrod, EJA Lea, BG Lewis - New Phytologist, 1979 - Wiley Online Library
… At a concentration of 100g ml" falcarindiol caused rapid electrolyte łoss from both … of 75 pg mlº falcarindiol. The hypothesis is advanced that falcarindiol acts on the plasma …
Number of citations: 46 nph.onlinelibrary.wiley.com
L Meot-Duros, S Cérantola, H Talarmin… - Food and Chemical …, 2010 - Elsevier
Bioassay-guided fractionation of a chloroformic extract obtained from Crithmum maritimum leaves led to the chemical isolation of falcarindiol, a polyacetylene widely distributed within …
Number of citations: 88 www.sciencedirect.com
K Furumi, T Fujioka, H Fujii, H Okabe, Y Nakano… - Bioorganic & medicinal …, 1998 - Elsevier
Four novel antiproliferative furanocoumarin ethers of falcarindiol, named japoangelols A (8.5), B (7.2), C (7.4), and D (8.4), were isolated from the root of Angelica japonica together with …
Number of citations: 58 www.sciencedirect.com
T Fujioka, K Furumi, H Fujii, H Okabe… - Chemical and …, 1999 - jstage.jst.go.jp
… four furanocoumarin ethers of falcarindiol, named japoangelols AD, were isolated together with caffeic acid methyl ester, four polyacetylenic compounds (panaxynol, falcarindiol, 8-O-…
Number of citations: 209 www.jstage.jst.go.jp
C Zhao, H Zheng, L Zhou, H Ji, L Zhao, W Yu, Q Gong - Molecules, 2021 - mdpi.com
… concentration of falcarindiol exerted … by falcarindiol while that of lasR was not affected by falcarindiol. The transcriptional activation of the lasI promoter was inhibited by falcarindiol in the …
Number of citations: 13 www.mdpi.com
M Miyazawa, H Shimamura, RC Bhuva… - Journal of Agricultural …, 1996 - ACS Publications
… falcarindiol ID 50 value versus Trp-P-1 was 0.096 μmol/mL. The antimutagenic activities of falcarindiol and falcarindiol … typhimurium TA100, which indicated that falcarindiol suppressed …
Number of citations: 52 pubs.acs.org
M Villegas, D Vargas, JD Msonthi, A Marston… - Planta …, 1988 - thieme-connect.com
… Abstract: Leaves of Heteromorpha trifoliata (Umbelliferae) furnished the antifungal compounds falcarindiol and sarisan after flash and lowpressure liquid chromatographies …
Number of citations: 69 www.thieme-connect.com
M Kobaek-Larsen, G Baatrup, M K. Notabi, RB El-Houri… - Nutrients, 2019 - mdpi.com
Falcarinol (FaOH) and falcarindiol (FaDOH) are cytotoxic and anti-inflammatory polyacetylenic oxylipins, which are commonly found in the carrot family (Apiaceae). FaOH and FaDOH …
Number of citations: 38 www.mdpi.com
M Kobaek-Larsen, RB El-Houri, LP Christensen… - Food & function, 2017 - pubs.rsc.org
Falcarinol (FaOH) and falcarindiol (FaDOH) are found in many food plants of the Apiaceae family. Carrots are a major dietary source of these polyacetylenes. Feeding azoxymethane (…
Number of citations: 51 pubs.rsc.org

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